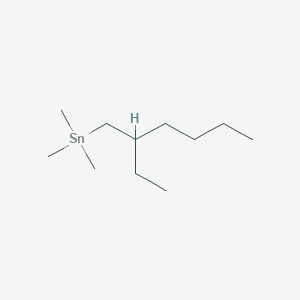
(2-Ethylhexyl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2-ethylhexyl group and three methyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethylhexyl)(trimethyl)stannane can be synthesized through stannylation reactions, where an organotin reagent is introduced to an organic substrate. One common method involves the reaction of 2-ethylhexyl bromide with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale stannylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The trimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Organotin compounds with different functional groups.
Scientific Research Applications
(2-Ethylhexyl)(trimethyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (2-Ethylhexyl)(trimethyl)stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, influencing their structure and function. This coordination can lead to changes in enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar reactivity but different applications.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
Uniqueness
(2-Ethylhexyl)(trimethyl)stannane is unique due to the presence of the 2-ethylhexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity and stability are required.
Properties
CAS No. |
61726-31-6 |
|---|---|
Molecular Formula |
C11H26Sn |
Molecular Weight |
277.03 g/mol |
IUPAC Name |
2-ethylhexyl(trimethyl)stannane |
InChI |
InChI=1S/C8H17.3CH3.Sn/c1-4-6-7-8(3)5-2;;;;/h8H,3-7H2,1-2H3;3*1H3; |
InChI Key |
NBVFUFZWNXWULW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















